molecular formula C15H13ClO3 B6401341 4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid CAS No. 1261997-45-8

4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid

Cat. No.: B6401341
CAS No.: 1261997-45-8
M. Wt: 276.71 g/mol
InChI Key: AEZBKDLLARFCNJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 4-position and a methoxy-methylphenyl group at the 2-position of the benzoic acid core

Preparation Methods

The synthesis of 4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where 4-chlorobenzoic acid is reacted with 2-methoxy-5-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-(2-methoxy-5-methylphenyl)benzoic acid.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anti-inflammatory activity, the compound may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.

Comparison with Similar Compounds

4-Chloro-2-(2-methoxy-5-methylphenyl)benzoic acid can be compared with similar compounds such as:

    4-Chloro-2-methylbenzoic acid: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.

    2-Methoxy-5-methylbenzoic acid:

    4-Chloro-2-(2-methoxyphenyl)benzoic acid: Lacks the methyl group, which may influence its overall stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

4-chloro-2-(2-methoxy-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-3-6-14(19-2)13(7-9)12-8-10(16)4-5-11(12)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZBKDLLARFCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689955
Record name 5-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-45-8
Record name 5-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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